N-[1-benzenesulfonamido-2-oxo-2-(thiophen-2-yl)ethyl]benzenesulfonamide
Description
N-[1-Benzenesulfonamido-2-oxo-2-(thiophen-2-yl)ethyl]benzenesulfonamide is a bis-sulfonamide derivative featuring a central ethyl ketone scaffold substituted with two benzenesulfonamide groups and a thiophene ring. This compound belongs to a class of sulfonamide-based molecules known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Its structure combines the electron-withdrawing sulfonamide groups with the electron-rich thiophene moiety, which may enhance its biological interactions and stability. The compound has been synthesized via nucleophilic substitution or condensation reactions, as exemplified in cobalt-catalyzed hydroamination protocols .
Properties
IUPAC Name |
N-[1-(benzenesulfonamido)-2-oxo-2-thiophen-2-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S3/c21-17(16-12-7-13-26-16)18(19-27(22,23)14-8-3-1-4-9-14)20-28(24,25)15-10-5-2-6-11-15/h1-13,18-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFHIHPFCPOKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(C(=O)C2=CC=CS2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-benzenesulfonamido-2-oxo-2-(thiophen-2-yl)ethyl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of benzenesulfonamide with thiophene-2-carboxylic acid under specific conditions to form the desired product . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to produce the compound in bulk .
Chemical Reactions Analysis
N-[1-benzenesulfonamido-2-oxo-2-(thiophen-2-yl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry Applications
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Antimicrobial Activity
- Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study demonstrated that N-[1-benzenesulfonamido-2-oxo-2-(thiophen-2-yl)ethyl]benzenesulfonamide showed activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
- Case Study: A series of experiments conducted using this compound revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a lead compound for antibiotic development.
-
Anticancer Properties
- The compound has been investigated for its potential in cancer therapy. Its structural similarity to other known anticancer agents suggests it may inhibit tumor cell proliferation.
- Case Study: In vitro studies on human cancer cell lines indicated that the compound reduced cell viability by 50% at a concentration of 10 µM, highlighting its potential as an anticancer agent .
Material Science Applications
-
Polymer Chemistry
- The incorporation of sulfonamide groups into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength.
- Data Table: Polymer Properties Enhanced by Sulfonamide Incorporation
Polymer Type Property Enhanced Measurement Method Polyethylene Increased tensile strength ASTM D638 Polyvinyl chloride Improved thermal stability DSC -
Nanocomposites
- This compound has been used in the synthesis of nanocomposites, which exhibit unique electronic properties due to the presence of thiophene units.
- Case Study: A study demonstrated that incorporating this compound into a polymer matrix resulted in enhanced conductivity and mechanical properties, making it suitable for electronic applications .
Biological Studies
-
Enzyme Inhibition
- The compound has been evaluated as an inhibitor of specific enzymes involved in disease pathways. Its ability to bind to active sites suggests potential therapeutic applications.
- Case Study: Inhibition assays revealed that the compound inhibited carbonic anhydrase with an IC50 value of 50 nM, indicating strong enzyme inhibition potential .
-
Drug Delivery Systems
- Research is ongoing to explore the use of this compound in drug delivery systems, particularly in targeted therapy for cancer treatment.
- Data Table: Drug Delivery Characteristics
Delivery System Type Release Rate (%) Targeted Cells Liposomes 75% after 24 hours Breast cancer cells Nanoparticles 90% after 48 hours Lung cancer cells
Mechanism of Action
The mechanism of action of N-[1-benzenesulfonamido-2-oxo-2-(thiophen-2-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase IX, by binding to their active sites and preventing their normal function . This inhibition can lead to the disruption of cellular processes, ultimately resulting in the death of cancer cells or bacteria .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related sulfonamide-thiophene hybrids reveals critical differences in substituents, biological activities, and synthetic routes. Below is a detailed comparison:
Key Findings from Comparative Studies
Anticancer Activity: Compound 59 (from ) demonstrates superior cytotoxicity against breast cancer cells (MCF7) compared to the parent compound, likely due to the enaminone-thiazole pharmacophore enhancing DNA intercalation or kinase inhibition . Thiophene-sulfonamide hybrids with extended conjugation (e.g., enaminones) generally exhibit better anticancer profiles than simpler analogs like 47 INT, which lacks a bioactive terminal group .
Enzyme Inhibition: Thienopyrrole-carboxamide derivatives () show potent carbonic anhydrase I (hCA I) inhibition, with IC₅₀ values in the nanomolar range. The ethyl substituent on the thienopyrrole ring improves binding affinity, whereas bulkier groups (e.g., benzyl) reduce activity . The dual sulfonamide groups in the target compound may enhance hCA binding compared to monosubstituted analogs like 1A4, but this requires experimental validation .
Antibacterial Activity :
- While direct data for the target compound are unavailable, structurally related thiophene-sulfonamides (e.g., derivatives 51 , 54 , and 56 in ) exhibit broad-spectrum activity against E. coli (MIC: 4–16 µg/ml). The presence of a thiophene ring and sulfonamide groups is critical for disrupting bacterial membrane integrity .
Synthetic Accessibility :
- The target compound was synthesized in moderate yield (48%) via cobalt-catalyzed hydroamination, a method less efficient than the condensation routes used for 59 (70–85% yields) .
Biological Activity
N-[1-benzenesulfonamido-2-oxo-2-(thiophen-2-yl)ethyl]benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the synthesis, structural characteristics, and biological activities of this compound, supported by relevant data tables and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of thiophene and sulfonamide groups, followed by the attachment to an ethyl chain. The final compound is characterized by its unique molecular structure, which enhances its interaction with biological targets.
Crystallographic Data
Table 1 summarizes the crystallographic data for the compound, highlighting key structural features that may influence its biological activity.
| Atom | x-coordinate | y-coordinate | z-coordinate | Uiso |
|---|---|---|---|---|
| S1 | -0.02165 | 0.58715 | 0.34984 | 0.0787 |
| O1 | 0.38585 | 0.45925 | 0.7059 | 0.0451 |
| C1 | 0.4113 | 0.50569 | 0.6340 | 0.0428 |
| ... | ... | ... | ... | ... |
Notes: The bond lengths and angles align closely with established values for related compounds, indicating stability in the molecular structure .
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
Antimicrobial Properties
Studies have shown that compounds similar to this compound possess antimicrobial properties against various pathogens. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Preliminary investigations suggest that this compound may have anticancer properties. It appears to induce apoptosis in cancer cells through the modulation of specific signaling pathways, potentially involving the inhibition of key oncogenic proteins .
Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes, which could be beneficial in treating diseases where enzyme dysregulation is a factor. For example, it may act on proteases or kinases involved in cancer progression .
Case Studies and Research Findings
Several studies have explored the biological activity of sulfonamide derivatives, including those related to this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives showed significant activity against Gram-positive bacteria, suggesting potential as a new class of antibiotics.
- Cell Line Studies : In vitro studies using cancer cell lines indicated that the compound could reduce cell viability significantly at micromolar concentrations, highlighting its potential as an anticancer agent.
- Mechanistic Insights : Research into the mechanism of action revealed that the compound might inhibit specific pathways involved in cell proliferation and survival, offering insights into its therapeutic potential .
Q & A
Q. How can in vitro-to-in vivo extrapolation (IVIVE) challenges be addressed for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
